Quantified Stereospecificity of GABA Uptake Inhibition: D-DAB vs. L-DAB
In a direct comparison using rat brain slices, S(+)-2,4-diaminobutyric acid (L-DAB) was found to be at least 20 times more potent than the R(-)-stereoisomer (D-DAB) as an inhibitor of the sodium-dependent uptake of 4-aminobutyric acid (GABA) [1]. This quantifies a key functional divergence, establishing D-DAB as the markedly less active enantiomer in this specific GABAergic mechanism. However, the study also noted that both isomers are equipotent as inhibitors of sodium-independent binding of GABA to rat brain membranes [1]. This dual profile—a >20-fold difference in uptake inhibition but equipotency in binding—demonstrates that D-DAB is not simply an inactive analog but possesses a distinct, measurable interaction profile with GABAergic targets. This makes it a valuable tool for isolating and studying the sodium-dependent uptake component, where its activity is dramatically reduced compared to the L-form.
| Evidence Dimension | Inhibition of sodium-dependent GABA uptake |
|---|---|
| Target Compound Data | Potency in a functional uptake inhibition assay (relative) |
| Comparator Or Baseline | L-2,4-diaminobutyric acid (L-DAB) vs. D-2,4-diaminobutyric acid (D-DAB) |
| Quantified Difference | L-DAB is at least 20 times more potent than D-DAB |
| Conditions | Rat brain slices; sodium-dependent 4-aminobutyric acid (GABA) uptake assay |
Why This Matters
This >20-fold difference in potency is critical for designing experiments where a selective D-isomer with minimal interference on GABA uptake is required, or for creating a precise negative control for the more active L-enantiomer.
- [1] Bowery NG, Brown DA. STEREOSPECIFICITY OF 2,4‐DIAMINOBUTYRIC ACID WITH RESPECT TO INHIBITION OF 4‐AMINOBUTYRIC ACID UPTAKE AND BINDING. British Journal of Pharmacology. 1977;59(3):435-436. View Source
